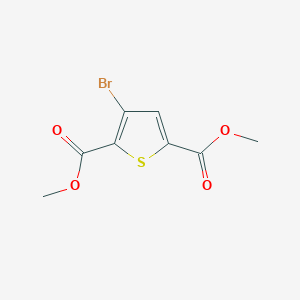

Dimethyl 3-bromothiophene-2,5-dicarboxylate

Description

Dimethyl 3-bromothiophene-2,5-dicarboxylate is an organic compound with the molecular formula C8H7BrO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis and research due to its unique chemical properties and reactivity .

Properties

Molecular Formula |

C8H7BrO4S |

|---|---|

Molecular Weight |

279.11 g/mol |

IUPAC Name |

dimethyl 3-bromothiophene-2,5-dicarboxylate |

InChI |

InChI=1S/C8H7BrO4S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3H,1-2H3 |

InChI Key |

DLFVMILJJLFMRF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-bromothiophene-2,5-dicarboxylate can be synthesized through various methods. One common approach involves the bromination of dimethyl thiophene-2,5-dicarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Coupling Reactions: Catalysts such as palladium(II) acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) are employed in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas (H2) are used under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Reduction Reactions: The major product is dimethyl thiophene-2,5-dicarboxylate.

Scientific Research Applications

Dimethyl 3-bromothiophene-2,5-dicarboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices.

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of dimethyl 3-bromothiophene-2,5-dicarboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the thiophene ring. In coupling reactions, the compound forms carbon-carbon bonds with other aromatic or aliphatic groups, leading to the formation of more complex structures .

Comparison with Similar Compounds

Similar Compounds

Dimethyl thiophene-2,5-dicarboxylate: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.

3-Bromothiophene: Lacks the carboxylate groups, limiting its applications in organic synthesis.

2,5-Dibromothiophene: Contains two bromine atoms, making it more reactive but less selective in reactions.

Uniqueness

Dimethyl 3-bromothiophene-2,5-dicarboxylate is unique due to its combination of bromine and carboxylate groups, providing a balance of reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

Dimethyl 3-bromothiophene-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and two carboxylate groups. Its molecular formula is , with a molecular weight of approximately 251.09 g/mol. The presence of the bromine atom and carboxylate groups enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene structures, including this compound, exhibit notable antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Low |

Anticancer Properties

This compound has been investigated for its anticancer activity . Studies demonstrate that it can induce apoptosis in cancer cells, particularly through the inhibition of tubulin polymerization, which is critical for cell division.

The anticancer effects are primarily attributed to:

- Inhibition of Tubulin Assembly: The compound interferes with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

- Induction of Apoptosis: Flow cytometry analyses have shown that treated cancer cells exhibit increased markers for apoptosis, such as Annexin V positivity.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MIA PaCa-2 | 25 | Tubulin inhibition |

| HeLa | 30 | Apoptotic pathway activation |

| CEM/C7 | 20 | Cell cycle arrest |

These results indicate that the compound exhibits promising activity against several cancer types, warranting further investigation into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.